Petasin
Petasin
Petasin is an enoate ester obtained by formal condensation of the carboxy group of angelic acid with the hydroxy group of (1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-(prop-1-en-2-yl)-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-ol. It has a role as a plant metabolite, a vasodilator agent, an anti-allergic agent and an EC 2.7.11.31 {[hydroxymethylglutaryl-CoA reductase (NADPH)] kinase} activator. It is a sesquiterpenoid, an enone, an alicyclic ketone and an enoate ester. It derives from an angelic acid.
Brand Name:
Vulcanchem
CAS No.:
26577-85-5
VCID:
VC20820769
InChI:
InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16-,18+,20+/m0/s1
SMILES:
CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C
Molecular Formula:
C20H28O3
Molecular Weight:
316.4 g/mol
Petasin
CAS No.: 26577-85-5
Cat. No.: VC20820769
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
Purity: >=98%(HPLC)
* For research use only. Not for human or veterinary use.
Specification
| Description | Petasin is an enoate ester obtained by formal condensation of the carboxy group of angelic acid with the hydroxy group of (1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-(prop-1-en-2-yl)-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-ol. It has a role as a plant metabolite, a vasodilator agent, an anti-allergic agent and an EC 2.7.11.31 {[hydroxymethylglutaryl-CoA reductase (NADPH)] kinase} activator. It is a sesquiterpenoid, an enone, an alicyclic ketone and an enoate ester. It derives from an angelic acid. |
|---|---|
| CAS No. | 26577-85-5 |
| Molecular Formula | C20H28O3 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | [(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-2-methylbut-2-enoate |
| Standard InChI | InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16-,18+,20+/m0/s1 |
| Standard InChI Key | ISTBXSFGFOYLTM-NZEDGPFZSA-N |
| Isomeric SMILES | C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)C(=C)C |
| SMILES | CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C |
| Canonical SMILES | CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C |
| Appearance | Powder |
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